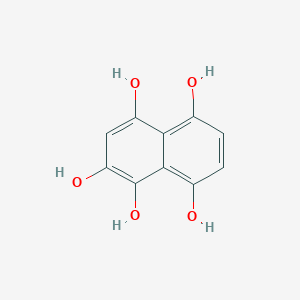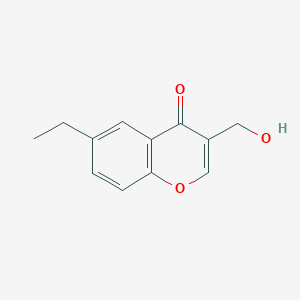
6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one is an organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzopyrone structure. This specific compound features an ethyl group at the 6th position and a hydroxymethyl group at the 3rd position on the chromenone core. Chromenones are known for their diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-ethyl-2-hydroxybenzaldehyde with malonic acid in the presence of a base can yield the desired chromenone compound. The reaction typically requires heating and may involve solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to the corresponding dihydrochromenone using reducing agents like sodium borohydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 6-ethyl-3-(carboxymethyl)-4H-chromen-4-one.
Reduction: 6-ethyl-3-(hydroxymethyl)-dihydro-4H-chromen-4-one.
Substitution: Various substituted chromenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-chromen-4-one: The parent compound without the ethyl and hydroxymethyl substitutions.
6-methyl-3-(hydroxymethyl)-4H-chromen-4-one: A similar compound with a methyl group instead of an ethyl group.
6-ethyl-4H-chromen-4-one: A compound lacking the hydroxymethyl group.
Uniqueness
6-ethyl-3-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives. The presence of both the ethyl and hydroxymethyl groups can influence its solubility, stability, and interaction with biological targets.
Propiedades
IUPAC Name |
6-ethyl-3-(hydroxymethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8-3-4-11-10(5-8)12(14)9(6-13)7-15-11/h3-5,7,13H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZIDOVEWJYMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C(C2=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
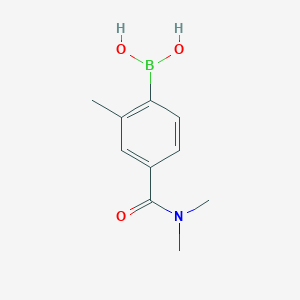
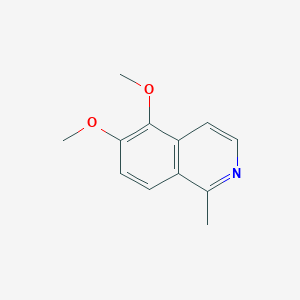
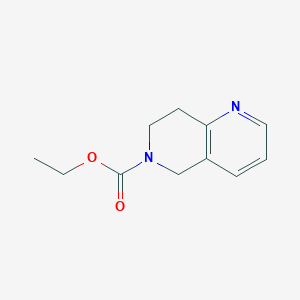

![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)

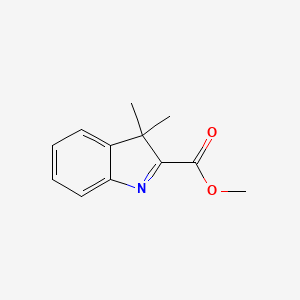

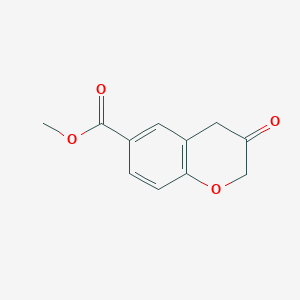
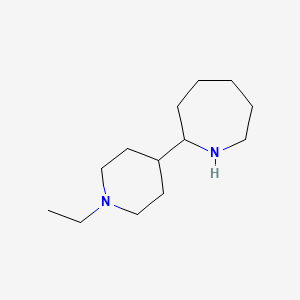
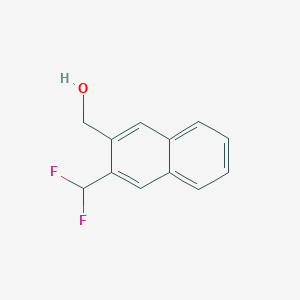
![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

